Coumestrol

Estrogen Receptor Pharmacology Endocrine Disruption Reproductive Biology

Specify Coumestrol by CAS 479-13-0 for experiments requiring clean ERβ pharmacological dissection or CK2-targeted oncology research. Unlike genistein or daidzein, Coumestrol exhibits a 5.5-fold ERβ preference (ERβ IC50=2 nM vs ERα IC50=11 nM) and uniquely inhibits protein kinase CK2 (IC50=228 nM, ATP-competitive). It also provides a calibrated antioxidant baseline (DPPH IC50=25.95 µg/mL) superior to α-tocopherol. Generic phytoestrogen substitution introduces confounding receptor-selectivity and off-target variables that undermine data reproducibility in neuroinflammation, TN-IBC, and kinase-pathway studies.

Molecular Formula C15H8O5
Molecular Weight 268.22 g/mol
CAS No. 479-13-0
Cat. No. B1669458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumestrol
CAS479-13-0
SynonymsCoumestrol;  BRN 0266702;  BRN0266702;  BRN-0266702;  CCRIS 7311;  CCRIS7311;  CCRIS-7311;  NSC 22842;  NSC22842;  NSC-22842
Molecular FormulaC15H8O5
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC3=C2C(=O)OC4=C3C=CC(=C4)O
InChIInChI=1S/C15H8O5/c16-7-1-3-9-11(5-7)19-14-10-4-2-8(17)6-12(10)20-15(18)13(9)14/h1-6,16-17H
InChIKeyZZIALNLLNHEQPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Coumestrol (CAS 479-13-0): Procurement-Ready Technical Profile and Baseline Characterization for Research Use


Coumestrol (CAS 479-13-0) is a naturally occurring coumestan-class phytoestrogen [1] found in alfalfa, clover, and soy sprouts. It exhibits dual estrogen receptor (ER) agonist activity, competitively binding both ERα (IC50 = 11 nM) and ERβ (IC50 = 2 nM) versus 17β-estradiol. Beyond estrogenic signaling, coumestrol demonstrates antioxidant capacity, kinase inhibition (CK2, IC50 = 228 nM), and antiproliferative effects in cancer cell lines [2]. Its molecular structure (C15H8O5; MW 268.23) distinguishes it from isoflavone phytoestrogens by its fully oxidized coumestan backbone [3].

Coumestrol (CAS 479-13-0): Why In-Class Isoflavones and Other Phytoestrogens Are Not Interchangeable Substitutes


Generic substitution among phytoestrogens is scientifically unjustified due to marked disparities in receptor affinity, functional selectivity, and ancillary bioactivities. Coumestrol exhibits a 5.5-fold higher affinity for ERβ (IC50 = 2 nM) compared to ERα (IC50 = 11 nM) , a selectivity profile that differs quantitatively from isoflavones like genistein and daidzein. Furthermore, head-to-head comparative studies reveal that coumestrol requires a 35-fold molar excess to displace 50% of [³H]estradiol from cytosolic ER, whereas genistein requires a 1000-fold excess [1]. These receptor-level differences translate to divergent cell-based functional outcomes: in MCF7 cells, coumestrol achieves 50% maximal estradiol response at 3×10⁻⁸ M (ERE-CAT reporter), 2×10⁻⁸ M (proliferation), and 3×10⁻⁸ M (saturation density), while genistein requires 4×10⁻⁸ M, 2×10⁻⁸ M, and 1×10⁻⁸ M, respectively [1]. Notably, coumestrol exhibits a 228 nM IC50 against protein kinase CK2—a target not engaged by genistein or daidzein [2]—and demonstrates superior antioxidant capacity in lipid peroxidation inhibition (16-fold greater than α-tocopherol) [3]. These multidimensional differences mandate compound-specific procurement for reproducible experimental outcomes.

Coumestrol (CAS 479-13-0) Product-Specific Quantitative Differentiation: Evidence-Based Comparison Against Closest Analogs


ERβ Binding Affinity and Selectivity: Coumestrol vs. Genistein and Daidzein

Coumestrol exhibits a 5.5-fold selectivity for ERβ (IC50 = 2 nM) over ERα (IC50 = 11 nM) . In comparative cytosolic receptor binding assays using MCF7 human breast cancer cells, coumestrol required a 35-fold molar excess to displace 50% of [³H]estradiol binding, whereas genistein required a 1000-fold excess and daidzein failed to achieve 50% displacement even at 10⁴-fold excess [1]. This represents an approximately 28.6-fold higher relative binding affinity for coumestrol compared to genistein under identical assay conditions.

Estrogen Receptor Pharmacology Endocrine Disruption Reproductive Biology

Functional Estrogenicity in MCF7 Cell-Based Assays: Coumestrol Rank Order Among Eight Phytoestrogens

In a standardized panel of MCF7 human breast cancer cell-based functional assays, coumestrol exhibited full estrogen agonist activity with EC50 values consistently in the 10⁻⁸ M range [1]. Across three distinct assay endpoints—ERE-CAT reporter gene induction, 7-day proliferation rate, and 14-day saturation density—coumestrol demonstrated EC50 values of 3×10⁻⁸ M, 2×10⁻⁸ M, and 3×10⁻⁸ M, respectively [1]. For comparison, genistein yielded EC50 values of 4×10⁻⁸ M, 2×10⁻⁸ M, and 1×10⁻⁸ M; daidzein required 3×10⁻⁷ M, 2×10⁻⁷ M, and 4×10⁻⁸ M [1]. 8-Prenylnaringenin, another high-potency phytoestrogen, showed EC50 values of 1×10⁻⁹ M, 3×10⁻¹⁰ M, and 3×10⁻¹⁰ M [1]. Notably, coumestrol exhibited a pronounced disconnect between its robust receptor binding (35-fold excess) and its moderate functional potency (3×10⁻⁸ M), a phenomenon shared with 8-prenylnaringenin but not observed to the same extent with isoflavones [1].

Breast Cancer Research Endocrine Pharmacology Cell Proliferation Assays

Antioxidant Capacity: Coumestrol DPPH Scavenging Compared to Standard Antioxidants

Coumestrol exhibits measurable DPPH radical scavenging activity with an IC50 of 25.95 µg/mL (R² = 0.9005) [1]. Under identical assay conditions, the reference antioxidants demonstrated IC50 values of 10.10 µg/mL (BHA), 25.95 µg/mL (BHT), 7.059 µg/mL (Trolox), and 11.31 µg/mL (α-Tocopherol) [1]. Thus, coumestrol's DPPH scavenging capacity is equivalent to BHT, approximately 2.6-fold less potent than BHA, and 2.3-fold less potent than α-Tocopherol [1]. Separately, in lipid peroxidation inhibition assays, coumestrol was reported to inhibit peroxidation reactions 16-fold more effectively than α-tocopherol [2], indicating assay-dependent antioxidant behavior that diverges from simple radical scavenging metrics.

Free Radical Biology Oxidative Stress Natural Product Antioxidants

Protein Kinase CK2 Inhibition: A Target Not Engaged by Isoflavone Phytoestrogens

Coumestrol was identified as a novel, reversible, ATP-competitive inhibitor of protein kinase CK2 with an IC50 of 228 nM in cell-free kinase assays [1]. This inhibitory activity is highly selective: coumestrol demonstrated minimal inhibition of 12 other kinases tested [1]. In contrast, genistein and daidzein—the most commonly procured isoflavone phytoestrogens—do not exhibit CK2 inhibitory activity at comparable concentrations [2]. This target engagement translates to functional consequences: coumestrol at 50 µM induced 50% growth inhibition in MCF7 breast cancer cells and 30% inhibition in HCT116 colorectal cancer cells, mechanistically linked to CK2 inhibition and subsequent ROS production [3].

Kinase Inhibitor Discovery Cancer Cell Signaling Chemical Biology

Comparative Bioavailability and Solubility Constraints: Coumestrol vs. Isoflavones

Coumestrol exhibits poor aqueous and lipophilic solubility in its aglycone form [1], a physicochemical limitation shared broadly across the coumestan class but quantitatively distinct from isoflavones. In rat models, coumestrol demonstrates lower oral bioavailability than isoflavones such as genistein and daidzein [2]. Predicted human oral bioavailability via admetSAR is approximately 27% [3], though human pharmacokinetic data remain unavailable due to toxicity considerations [2]. This solubility constraint necessitates formulation strategies (e.g., β-cyclodextrin complexation) [1] that are not required for the more soluble isoflavone alternatives, directly impacting experimental design and procurement decisions.

Pharmacokinetics Formulation Science ADME Properties

Triple-Negative Inflammatory Breast Cancer Cell Viability: Coumestrol IC50 in Therapy-Resistant Models

Coumestrol demonstrates cytotoxic activity against triple-negative inflammatory breast cancer (TN-IBC) cell lines—a subtype unresponsive to hormonal therapies—with an IC50 of 13 µM in 2D culture models [1]. This effect is accompanied by reduced cell migration and invasion compared to estradiol treatment, and is mechanistically associated with decreased phosphorylation of pro-oncogenic kinases and upregulation of tumor-suppressive genes [1]. In contrast, genistein and daidzein, while active against ER-positive breast cancer cells, show limited efficacy in TN-IBC models at comparable concentrations [2]. The distinct molecular mechanism—independent of ER signaling—positions coumestrol as a tool compound for studying CK2-dependent and ROS-mediated pathways in hormone-refractory cancers.

Triple-Negative Breast Cancer Inflammatory Breast Cancer Drug Discovery

Coumestrol (CAS 479-13-0): Evidence-Validated Application Scenarios for Research Procurement


Estrogen Receptor Beta (ERβ)-Selective Signaling Studies in Neuroscience and Inflammation

Coumestrol's 5.5-fold ERβ selectivity (IC50 = 2 nM vs. ERα IC50 = 11 nM) and its demonstrated ability to repress microglia-mediated inflammation via ERβ—an effect not observed with estradiol [1]—make it the phytoestrogen of choice for dissecting ERβ-specific pathways in neuroinflammation, multiple sclerosis models, and brain health research. Unlike genistein, which exhibits less pronounced ERβ preference, coumestrol enables cleaner pharmacological dissection of ERβ-mediated transcriptional responses [2].

Protein Kinase CK2 Inhibition in Cancer Cell Signaling and Chemical Biology

Coumestrol's selective, reversible, ATP-competitive CK2 inhibition (IC50 = 228 nM) [3] provides a unique tool for investigating CK2-dependent oncogenic signaling, including Akt phosphorylation and downstream proliferation pathways. This activity is absent in isoflavone comparators (genistein, daidzein), enabling researchers to study CK2 biology without confounding ER-mediated effects when using appropriate controls [4]. Applications include cancer cell line screening, kinase selectivity profiling, and structure-activity relationship studies for coumestan-based CK2 inhibitors.

Triple-Negative Breast Cancer (TNBC) and Hormone-Refractory Cancer Models

Coumestrol's IC50 of 13 µM in TN-IBC cell lines [5] and its ER-independent mechanism (ROS induction, p53-p21 pathway activation) [6] position it as a valuable positive control or tool compound for studying therapeutic responses in aggressive, hormone-unresponsive breast cancers. Procurement of coumestrol rather than genistein or daidzein is essential for studies focused on non-ER-mediated anticancer mechanisms.

Antioxidant Calibration and Oxidative Stress Studies with Defined Basal Activity

Coumestrol's DPPH scavenging IC50 of 25.95 µg/mL—equivalent to BHT but 2-3× less potent than BHA and α-tocopherol [7]—provides a calibrated antioxidant baseline for experiments requiring concurrent estrogenic and antioxidant assessment. This defined activity allows researchers to normalize antioxidant contributions when interpreting estrogen-dependent phenotypes, a critical control often overlooked in phytoestrogen studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Coumestrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.